

The Artemin Signaling Pathway: A Comprehensive Guide to its Role in Neuronal Survival

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Compound of Interest

Compound Name: *Artemin*

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Abstract

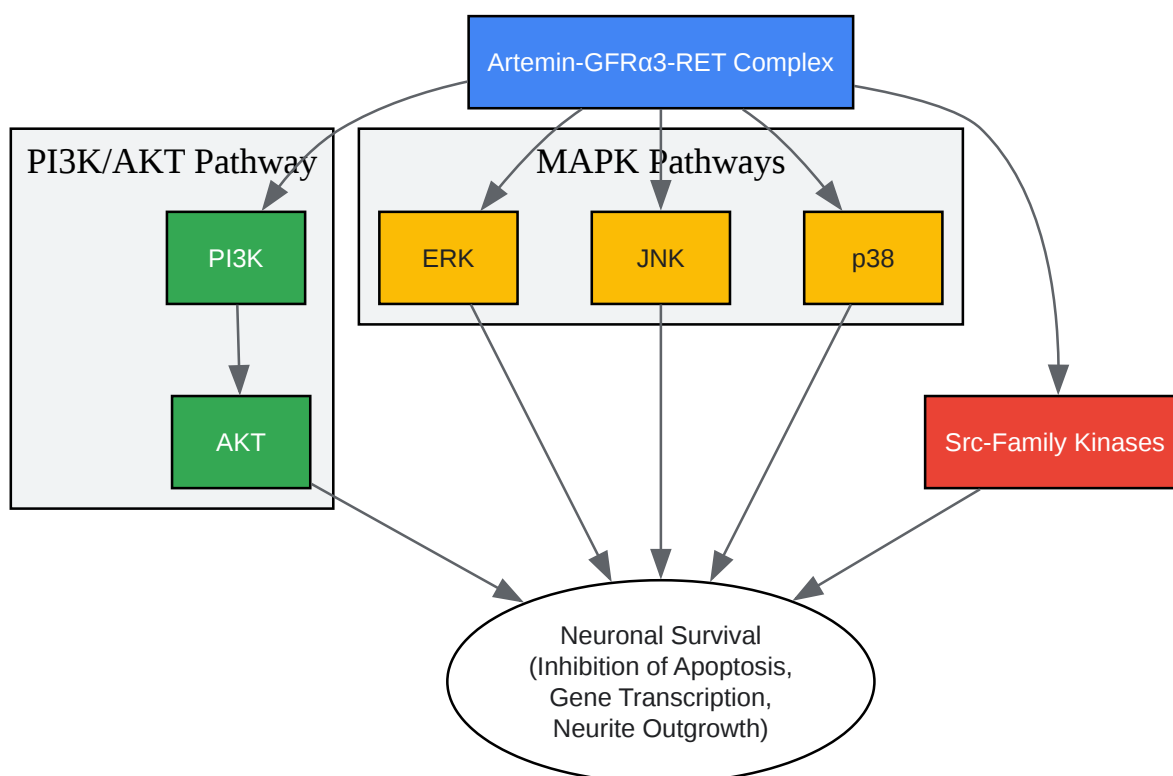
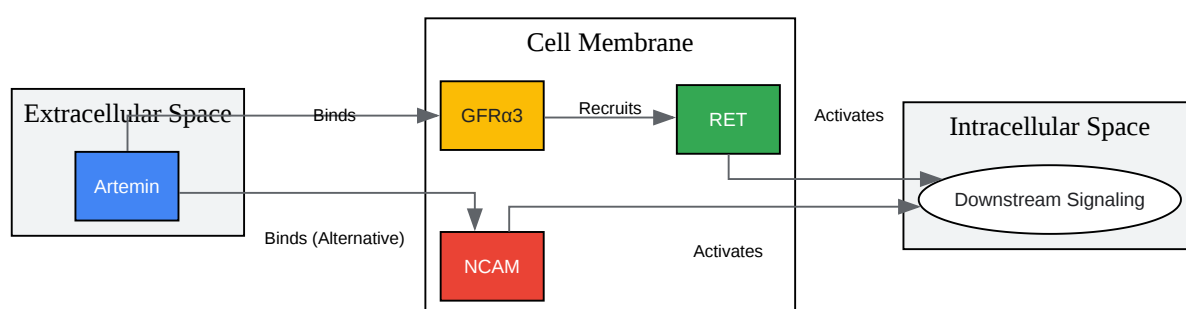
Artemin (ARTN), a member of the glial cell line-derived neurotrophic factor (GDNF) family of ligands (GFLs), is a potent neurotrophic factor crucial for the survival, differentiation, and maintenance of various neuronal populations.[1][2] Its signaling cascade, initiated through a multicomponent receptor complex, activates several downstream pathways pivotal for neuronal function and resilience. Dysregulation of the **Artemin** signaling pathway has been implicated in a range of neurological disorders, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the core **Artemin** signaling pathway, its downstream effectors, and its role in promoting neuronal survival. It includes a summary of quantitative data, detailed experimental protocols for studying the pathway, and visualizations to elucidate key mechanisms and workflows.

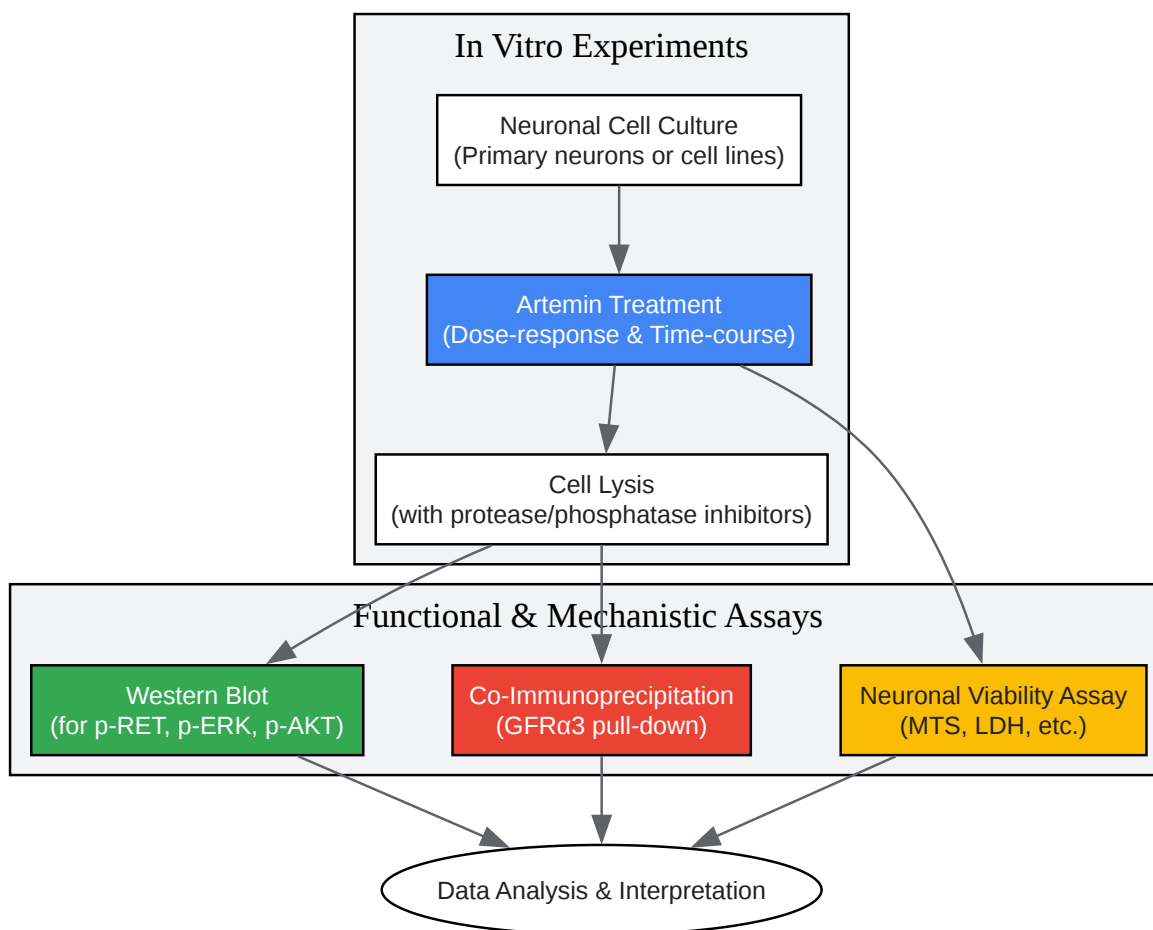
The Core Artemin Signaling Complex

Artemin exerts its biological effects by binding to a high-affinity co-receptor, the GDNF family receptor alpha 3 (GFR α 3).[3][4] This ligand-receptor interaction then recruits the transmembrane receptor tyrosine kinase, RET, into the complex.[4][5] The formation of this ternary **Artemin**-GFR α 3-RET complex is the canonical initiating step of the signaling cascade. Upon dimerization, the intracellular tyrosine kinase domains of RET undergo

autophosphorylation, creating docking sites for various intracellular adaptor proteins and enzymes, thereby triggering downstream signaling pathways.[6]

While GFR α 3 is the preferential co-receptor for **Artemin**, evidence suggests potential cross-reactivity with GFR α 1.[4] Furthermore, an alternative, RET-independent signaling mechanism has been identified involving the Neural Cell Adhesion Molecule (NCAM).[1][2][7] **Artemin** can directly bind to NCAM, leading to the activation of different downstream effectors.[1][2]





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